molecular formula C24H20N2O3 B271060 1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B271060
M. Wt: 384.4 g/mol
InChI Key: BVETYIMOUYCFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a derivative of pyrrolidine and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that this compound works by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide in lab experiments include its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

The future directions for the study of 1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide include further research to fully understand its mechanism of action and potential side effects. Additionally, this compound can be studied for its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Further studies can also be conducted to optimize the synthesis method of this compound to improve its yield and purity.

Synthesis Methods

1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide can be synthesized using different methods. One of the methods involves the reaction of dibenzo[b,d]furan-3-carboxylic acid with benzylamine to form dibenzo[b,d]furan-3-ylmethylamine. The resulting compound is then reacted with pyrrolidine-3-carboxylic acid to form this compound.

Scientific Research Applications

1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, this compound has shown potential as a treatment for Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides. It has also been studied for its potential as a therapeutic agent for Parkinson's disease.

properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

1-benzyl-N-dibenzofuran-3-yl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H20N2O3/c27-23-12-17(15-26(23)14-16-6-2-1-3-7-16)24(28)25-18-10-11-20-19-8-4-5-9-21(19)29-22(20)13-18/h1-11,13,17H,12,14-15H2,(H,25,28)

InChI Key

BVETYIMOUYCFRN-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.